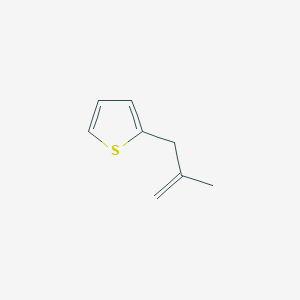![molecular formula C12H12ClFO4 B7993654 O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7993654.png)
O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate is an organic compound with the molecular formula C12H12ClFO4 This compound is characterized by the presence of a chloro-fluorophenyl group attached to an ethyl chain, which is further linked to an oxalate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohol derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxalate ester to alcohols or aldehydes.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate exerts its effects involves interactions with specific molecular targets. The chloro and fluoro groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The oxalate ester moiety may also play a role in modulating the compound’s reactivity and stability. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate
- O1-[2-(3-Fluorophenyl)ethyl] O2-ethyl oxalate
- O1-[2-(3-Bromophenyl)ethyl] O2-ethyl oxalate
Uniqueness
O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring This dual substitution can significantly influence the compound’s chemical reactivity and biological activity compared to similar compounds with only one halogen substituent
Propiedades
IUPAC Name |
2-O-[2-(3-chloro-5-fluorophenyl)ethyl] 1-O-ethyl oxalate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO4/c1-2-17-11(15)12(16)18-4-3-8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGKQUFEAUAMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=CC(=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(Cyclohexyloxy)methyl]thiophenol](/img/structure/B7993571.png)
![O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate](/img/structure/B7993587.png)




![2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7993613.png)

![2-[(2-Fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7993622.png)

![3-[(Tetrahydrofurfuryloxy)methyl]thiophenol](/img/structure/B7993640.png)


![2-[(n-Propyloxy)methyl]thiophenol](/img/structure/B7993671.png)
